1-(3-Bromo-4-methoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxybenzyl)pyrrolidine is an organic compound with the molecular formula C12H16BrNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methoxy group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methoxybenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-methoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyrrolidines with different functional groups.
- Oxidized derivatives like aldehydes or carboxylic acids.
- Reduced derivatives with hydroxyl groups or dehalogenated products.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
- 1-(3-Bromo-4-methoxybenzyl)morpholine
- 1-(3-Bromo-4-methoxybenzyl)piperidine
- 1-(3-Bromo-4-methoxybenzyl)azetidine
Comparison: 1-(3-Bromo-4-methoxybenzyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts specific stereochemical and electronic properties. Compared to morpholine and piperidine derivatives, the pyrrolidine ring offers different conformational flexibility and steric hindrance, influencing its reactivity and biological activity. The presence of the bromine atom and methoxy group further distinguishes it from other benzyl-substituted compounds, providing unique opportunities for chemical modifications and applications.
Biological Activity
1-(3-Bromo-4-methoxybenzyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a 3-bromo-4-methoxybenzyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C12H16BrN
- Molecular Weight : 254.17 g/mol
- Structural Features : The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) attached to a brominated and methoxylated aromatic substituent. This combination may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing pyrrolidine rings often exhibit significant antibacterial and antifungal activities. For example, pyrrolidine derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | TBD | TBD |
Sodium pyrrolidide | <1 | E. coli, S. aureus |
2,6-dipiperidino-1,4-dibromobenzene | <0.025 | S. aureus, E. coli |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogen substitutions significantly enhance bioactivity, indicating that the bromine atom in this compound could similarly affect its antimicrobial efficacy .
The mechanism by which pyrrolidine derivatives exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. Studies on related compounds suggest that halogenated derivatives often exhibit enhanced activity against resistant strains due to unique mechanisms not shared with traditional antibiotics .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into the potential of similar compounds:
- Pyrrolidine Alkaloids : A study demonstrated that various pyrrolidine alkaloids exhibited strong antifungal activity with MIC values below 1 µg/mL against multiple fungal strains, showcasing the potential for similar structures to possess significant bioactivity .
- Structure-Activity Relationship (SAR) : Extended SAR studies have indicated that modifications in the aromatic substituents of pyrrolidine derivatives can lead to enhanced antibacterial properties, suggesting that further optimization of this compound could yield compounds with improved efficacy .
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-4-10(8-11(12)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIKBDHVNSCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.